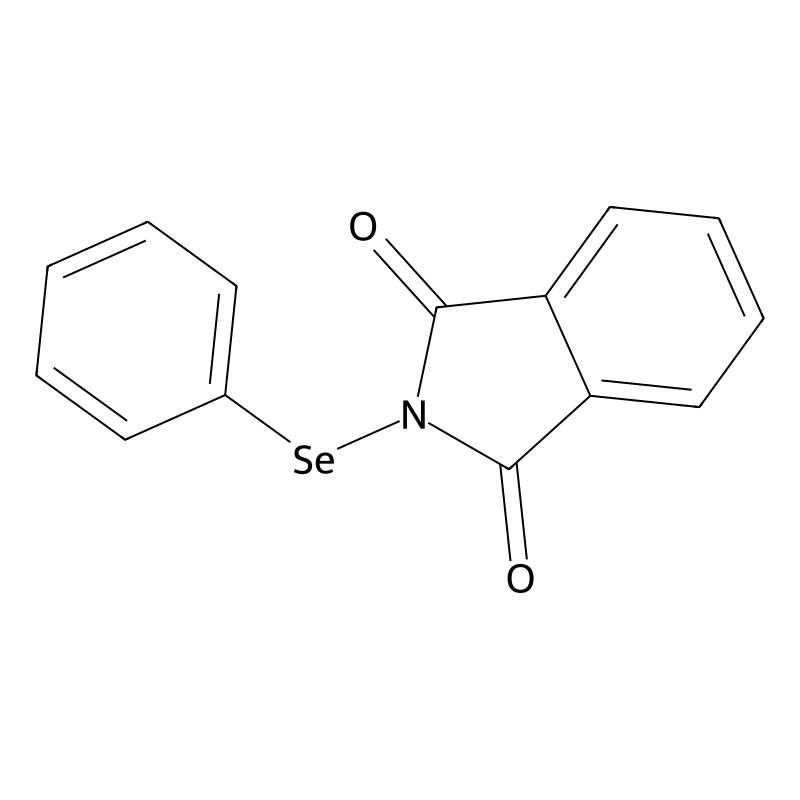N-(Phenylseleno)phthalimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Selective Derivatization of Thiol Proteins/Peptides for Mass Spectrometric Analysis
Scientific Field: Mass Spectrometry, Biochemistry
Application Summary: NPSP can be used to selectively derivatize thiol groups in proteins and peptides for mass spectrometric analysis
Methods of Application: The method involves dissolving NPSP in acetonitrile and reacting it with the thiol groups in proteins/peptides The reactivity of the thiol towards NPSP is influenced by its chemical environment and accessibility in the protein/peptide
Results/Outcomes: The study found that quantitative conversion of thiols can be obtained in seconds, using NPSP in a slight excess amount (NPSP:thiol of 1.1–2:1)
Derivatization of Thiol Peptides in Protein Digests
Scientific Field: Proteomics, Biochemistry
Application Summary: NPSP has been used to derivatize thiol peptides in protein digests
Methods of Application: The method involves reducing the protein digest with tri-n-butylphosphine (TBP), followed by tagging the thiol peptides with NPSP
Results/Outcomes: The study found that thiol peptides in protein/peptide enzymatic digests can be quickly and effectively tagged by NPSP
α-Selenenylation Reactions of Aldehydes and Ketones
Scientific Field: Organic Chemistry
Application Summary: NPSP has been used in L-prolinamide or pyrrolidine trifluoromethanesulfonamide promoted α-selenenylation reactions of aldehydes and ketones . This reaction is useful in organic synthesis.
N-(Phenylseleno)phthalimide is an organoselenium compound characterized by the presence of a phenylselenyl group attached to a phthalimide moiety. This compound has gained attention due to its versatility as a selenylating agent in organic synthesis and its potential biological activities. The chemical structure can be represented as follows:
- Chemical Formula: CHNOSe
- Molecular Weight: 284.24 g/mol
- CAS Number: 71098-88-9
This compound is known for its reactivity, particularly in nucleophilic substitution reactions, where it acts as an electrophilic selenium donor.
NPSP's mechanism of action depends on the specific reaction.
- Thiol derivatization: The nitrogen atom in NPSP acts as a nucleophile, attacking the electrophilic sulfur atom in the thiol, leading to PhSe-thiol formation and phthalimide release (Eq. 1) [].
- α-Selenenylation: The reaction is believed to proceed through a stepwise mechanism involving catalyst activation of the carbonyl group and subsequent nucleophilic attack by the selenium atom of NPSP on the alpha carbon (Eq. 2) [].
- Hydroxyselenylation: Under basic conditions, it facilitates the hydroxyselenylation of allylic silanols with high regioselectivity, yielding valuable synthons for further transformations .
- α-Selenylation of Ketones and Aldehydes: It can convert ketones and aldehydes into α-phenylselenoketones and α-phenylselenoaldehydes, achieving good yields .
- Selective Derivatization of Thiols: This compound is employed in mass spectrometric analysis to selectively derivatize thiols, enhancing their detectability .
Research indicates that N-(Phenylseleno)phthalimide exhibits potential biological activities. It has been studied for its ability to modify thiol-containing proteins and peptides selectively, which may have implications in biochemical assays and therapeutic applications . The biological significance of organoselenium compounds like N-(Phenylseleno)phthalimide is largely attributed to their antioxidant properties and ability to influence redox signaling pathways.
The synthesis of N-(Phenylseleno)phthalimide typically involves nucleophilic displacement reactions. Common methods include:
- Reaction with Phenylselenyl Chloride: This method involves the reaction of phthalimide with phenylselenyl chloride, leading to the formation of N-(Phenylseleno)phthalimide.
- Selenation of Phthalimide Derivatives: Other synthetic routes may involve the selenation of phthalimide derivatives using various selenium sources under controlled conditions .
N-(Phenylseleno)phthalimide finds applications in various fields:
- Organic Synthesis: As a selenylating agent, it is crucial for synthesizing complex organic molecules.
- Analytical Chemistry: Used for the derivatization of thiols in mass spectrometry, improving detection sensitivity.
- Biochemistry: Its ability to modify thiol groups makes it useful in studying protein interactions and functions.
Studies have shown that N-(Phenylseleno)phthalimide interacts selectively with thiols, leading to the formation of stable selenoether derivatives. These interactions are significant in understanding protein modifications and potential therapeutic effects. The compound's reactivity under different pH conditions also highlights its utility in various biochemical contexts .
Several compounds exhibit similarities to N-(Phenylseleno)phthalimide in terms of structure or function. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ebselen | Organoselenium | Exhibits antioxidant properties |
| Selenomethionine | Amino acid derivative | Naturally occurring with potential health benefits |
| Phenylselenol | Simple organoselenium | Less complex, used for similar selenylation reactions |
| Selenocystine | Amino acid derivative | Contains selenium within a cysteine structure |
N-(Phenylseleno)phthalimide is unique due to its dual functionality as both a selenylating agent and a reagent for selective thiol modification, making it particularly valuable in organic synthesis and analytical chemistry contexts.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard







